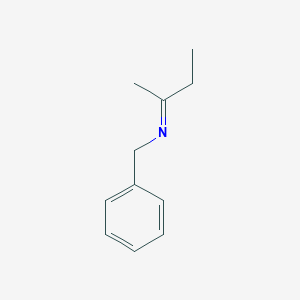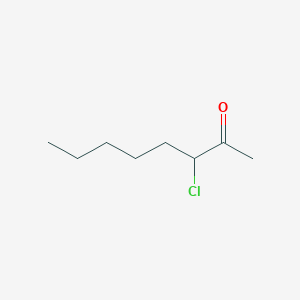![molecular formula C21H19NO B14683784 (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone CAS No. 31485-94-6](/img/structure/B14683784.png)
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core with a phenylmethanone group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenylmethanone group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
科学研究应用
Chemistry
In chemistry, (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Quinoline derivatives have shown promise in the development of anti-malarial, anti-inflammatory, and anti-cancer agents.
Medicine
The medicinal applications of this compound are being explored due to its potential therapeutic properties. Researchers are investigating its efficacy in treating various diseases, including infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance.
作用机制
The mechanism of action of (6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Phenylmethanone derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone stands out due to its unique combination of a quinoline core and a phenylmethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
31485-94-6 |
|---|---|
分子式 |
C21H19NO |
分子量 |
301.4 g/mol |
IUPAC 名称 |
(6-methyl-3,4-dihydro-2H-benzo[h]quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C21H19NO/c1-15-14-17-10-7-13-22(21(23)16-8-3-2-4-9-16)20(17)19-12-6-5-11-18(15)19/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
InChI 键 |
BLEUAQCVIBZKLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C13)N(CCC2)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
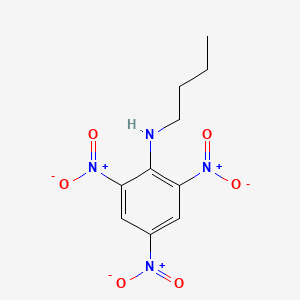
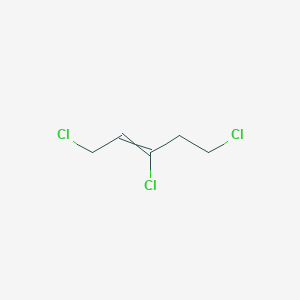
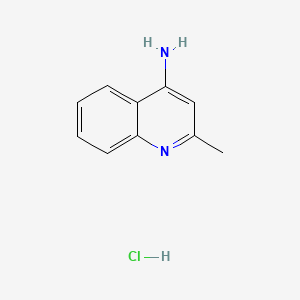
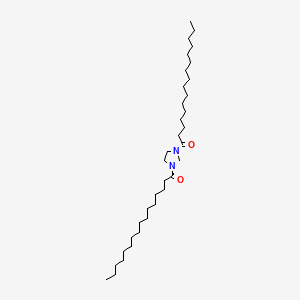
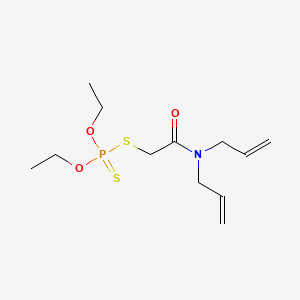

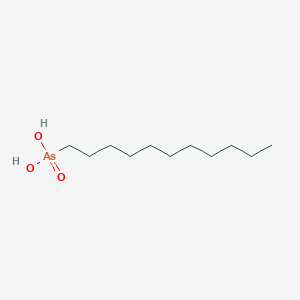
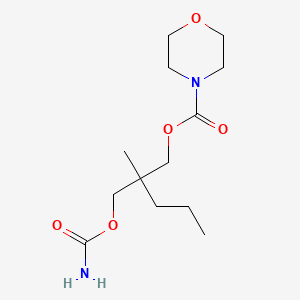
![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
